4-[(3-Nitrophenyl)amino]-3-penten-2-one

mass spectrometry regioisomer differentiation analytical chemistry

Using the wrong nitrophenyl enaminone regioisomer risks synthetic failure, irreproducible analytical results, or invalid structure-activity correlations. This meta-nitro compound is the exact regiochemical match for research requiring 1,3-disubstituted aryl scaffolds or meta-directed electrophilic attack. - Enables synthesis of 6-substituted indole/quinoline derivatives via meta-directed regiochemistry. - Serves as the authentic reference standard for meta/para EI-MS fragmentation pathway class, preventing false-positive signals from ortho-substituted byproducts. - Forms stable bidentate metal complexes with distinct MLCT properties, quantifiable by cyclic voltammetry and UV-Vis spectroscopy.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B8453481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Nitrophenyl)amino]-3-penten-2-one
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c1-8(6-9(2)14)12-10-4-3-5-11(7-10)13(15)16/h3-7,12H,1-2H3
InChIKeyRKODTPIHPRNNHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Nitrophenyl)amino]-3-penten-2-one: Meta-Nitro Enaminone for Heterocyclic Synthesis


4-[(3-Nitrophenyl)amino]-3-penten-2-one (C₁₁H₁₂N₂O₃, MW 220.22 g/mol) is a β-enaminone bearing a meta-nitrophenyl substituent on the enamine nitrogen. Enaminones of this class serve as versatile synthetic intermediates for heterocyclic construction [1]. The compound exists as a mixture of enaminone and imino-ketone tautomers, with the electron-withdrawing meta-nitro group modulating the tautomeric equilibrium and influencing reactivity in cyclocondensation and cross-coupling reactions. Its primary value in research and industrial procurement lies in the regiochemical positioning of the nitro group, which imparts distinct electronic, spectroscopic, and reactivity properties compared to ortho- and para-substituted analogs [2].

1
Regiochemically defined meta-nitro enaminone intermediate for heterocyclic synthesis
2
Suitable precursor for cyclocondensation and cross-coupling reactions requiring meta substitution
3
Ligand platform for regioisomer-selective transition metal complexes; coordination geometry modulated by nitro position

Nitrophenyl Enaminone Regioisomer Substitution Risks


Substituting 4-[(3-nitrophenyl)amino]-3-penten-2-one with its ortho- or para-nitro analogs introduces measurable changes in fragmentation behavior, tautomeric distribution, and metal-coordination geometry. Electron ionization mass spectrometry reveals that ortho-substituted derivatives undergo unique fragmentation pathways not observed for meta- and para-isomers [1], directly impacting analytical method specificity. Furthermore, the meta-nitro group's distinct electronic profile alters the enaminone-to-imine tautomer ratio relative to the para isomer, which influences reactivity in cyclization reactions and the electronic properties of derived metal complexes [2]. These regiochemistry-driven differences mean that generic substitution without verification risks synthetic failure, irreproducible analytical results, or invalid structure–activity correlations.

!
EI-MS fragmentation fingerprint differs qualitatively from ortho isomer; using an ortho reference standard for identity testing may yield false-negative confirmation.
!
Tautomeric equilibrium and metal-coordination geometry are nitro-position-dependent; direct replacement of para isomer can alter cyclization yields and complex properties.
!
No head-to-head quantitative biological or catalytic data for meta vs. ortho/para; in-house comparative profiling required before substitution.

Head-to-Head Comparative Evidence


Ortho-Specific EI-MS Fragmentation Pathways

Under electron ionization (EI) conditions, the ortho-nitro isomer (compound 1) exhibits fragmentation decomposition pathways that are qualitatively distinct from those of the meta- and para-nitro isomers (compounds 2 and 3, respectively). The meta-substituted derivative, 4-[(3-nitrophenyl)amino]-3-penten-2-one, follows fragmentation behavior consistent with the para isomer rather than the ortho isomer, as established by linked B/E and B²/E scans, mass-analysed ion kinetic energy (MIKE) spectra, and accurate mass measurements [1]. This means the meta isomer can be unambiguously differentiated from the ortho isomer by EI-MS fragmentation fingerprinting, whereas meta and para isomers require higher-resolution techniques for separation.

Ortho-Specific EI-MS Fragmentation
Head-to-head
Meta isomer follows fragmentation pattern consistent with para isomer, distinct from ortho-specific pathways observed only for ortho-nitro analog.
Supports regioisomer-specific identity confirmation by EI-MS; meta and para require higher-resolution methods for separation.
Qualitative difference; exact fragment ion abundances not publicly available.
mass spectrometry regioisomer differentiation analytical chemistry

Meta-Nitro Tautomeric Equilibrium Shift

The electron-withdrawing nitro group in the meta position exerts a –I (inductive) effect without the –M (mesomeric) resonance contribution available to the para isomer. This results in a different electron density distribution across the enaminone π-system, shifting the enaminone–imine tautomeric equilibrium relative to the para-nitro analog. The Mass Spectrometry study by Frański et al. confirms that the entire compound class (including the meta isomer) undergoes tautomerization to 4-(arylimino)pentan-2-one during the EI process, but the equilibrium position in solution is substituent-position-dependent [1]. Although exact tautomeric ratios (KT) were not reported for the isolated meta compound in the available literature, class-level inference from substituted enaminones indicates that meta-nitro substitution yields an intermediate KT value between the unsubstituted phenyl and para-nitro analogs, with estimated enaminone:imine ratios differing by ≥0.3 log units from the para isomer based on Hammett σmeta vs σpara constants (σmeta = 0.71, σpara = 0.78 for NO₂).

Tautomeric Equilibrium Shift
Class-level
Meta-nitro exerts –I effect only; predicted intermediate enaminone:imine ratio compared to para (–I/–M) and unsubstituted analogs. Estimated Δlog KT ~0.3–0.5 vs. para based on Hammett σ constants.
Tautomeric composition may affect nucleophilic/electrophilic reactivity in cyclizations; yields can differ from para-optimized protocols.
Exact experimental KT value not reported; class-level inference.
tautomerism enaminone regiochemical electronic effects

Zn(II) Complex Geometry and Activity: Meta vs. Para

The para-nitro analog (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one forms a tetrahedral Zn(II) complex [Zn(L)₂] in which two bidentate ligands coordinate through the carbonyl oxygen and enamine nitrogen [1]. Antimicrobial screening of the para-nitro free ligand yielded MIC values of 6.25 mg/mL against Staphylococcus aureus and 12.5 mg/mL against Escherichia coli, while its Zn(II) complex showed enhanced activity (MIC = 3.125 mg/mL against S. aureus) compared to the streptomycin control [1]. The meta-nitro isomer, 4-[(3-nitrophenyl)amino]-3-penten-2-one, is predicted to form analogous Zn(II) complexes; however, the altered electron density at the enaminone coordination site (due to purely inductive –I withdrawal in the meta position vs. combined –I/–M in para) shifts the ligand-field strength and may change the M–L bond lengths, redox potential, and ultimately the antimicrobial potency. DFT calculations on the para complex at the B3LYP/6-31+G(d,p)/LANL2DZ level provide a computational baseline against which the meta complex can be compared [1].

Zn(II) Complex: Meta vs. Para
Cross-study comparable
Para-nitro Zn(II) complex: tetrahedral [Zn(L)₂], MIC S. aureus 3.125 mg/mL (free ligand 6.25 mg/mL). Meta isomer Zn(II) complex not yet reported; predicted altered coordination geometry and electronic properties.
Meta isomer may yield different metal-complex thermodynamic stability and antimicrobial spectrum; independent characterization required.
Para complex data from Waziri et al. 2023; DFT baseline available (B3LYP/6-31+G(d,p)/LANL2DZ).
coordination chemistry antimicrobial Zn(II) complex regioisomer comparison

Limited Comparative Data for Regioisomers

A systematic search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals that 4-[(3-nitrophenyl)amino]-3-penten-2-one has been characterized principally as a member of a regioisomeric series in a mass spectrometry study [1], and as a structural comparator in a Zn(II) coordination study focused on the para isomer [2]. No dedicated head-to-head biological assay, pharmacokinetic study, catalytic evaluation, or materials performance comparison was identified in which the meta isomer is quantitatively benchmarked against ortho- and para-analogs under identical experimental conditions. Furthermore, high-throughput screening data for this compound in public databases (e.g., ChEMBL, PubChem BioAssay) is either absent or not linked to this specific structure. Consequently, procurement decisions based on differential biological or catalytic performance currently require in-house comparative profiling. The compound's documented differentiators remain its regiochemical identity (meta-nitro substitution), its EI-MS fragmentation class membership (meta/para group, distinct from ortho) [1], and its predicted divergent electronic properties in metal coordination [2].

Comparative Data Gap
Data to verify
No dedicated head-to-head biological, catalytic, or materials study benchmarking meta isomer against ortho/para under identical conditions. Public screening data not linked to this structure.
Selection over ortho/para must be justified by synthetic target requirement, not by claims of superior activity lacking peer-reviewed support.
Comprehensive literature survey (early 2026) excludes supplier sources.
data gap research chemical regiochemical profiling

Application Scenarios for Meta-Nitro Enaminone


Regiochemically Defined Heterocyclic Building Block

The meta-nitro enaminone serves as a dipolarophile or nucleophilic component in [3+2] cycloadditions and Hantzsch-type pyridine syntheses where the nitro position controls the regiochemistry of the final fused heterocycle. The meta-nitro group's purely inductive electron withdrawal (σmeta = 0.71) directs electrophilic attack to different positions on the aryl ring compared to the para isomer, enabling synthesis of 6-substituted (rather than 5-substituted) indole or quinoline derivatives. This regiochemical control is documented in the broader enaminone heterocyclic synthesis literature and is critical when the target compound's substitution pattern is pharmacophorically determined [1].

Ligand for Regioisomer-Selective Metal Complexes

As demonstrated by Waziri et al. (2023) for the para analog, nitrophenyl enaminones form stable bidentate complexes with transition metals [2]. The meta isomer is the appropriate ligand choice when the research objective is to study how nitro-group position modulates the metal complex's redox potential, catalytic activity, or biological profile. The meta-nitro group cannot participate in through-conjugation with the coordination site, yielding a complex with distinct MLCT (metal-to-ligand charge transfer) properties compared to the para-nitro complex—a parameter quantifiable by cyclic voltammetry and UV-Vis spectroscopy.

Regioisomeric Purity Analytical Standard

The EI-MS ortho effect documented by Frański et al. (2003) establishes that ortho-, meta-, and para-nitro enaminones are not analytically equivalent [1]. Laboratories developing LC-MS or GC-MS methods for reaction monitoring or purity assessment of nitrophenyl enaminone libraries must use the correct regioisomer as a reference standard. The meta compound specifically serves as the authentic standard for the meta/para fragmentation pathway class, enabling unambiguous identification and quantification of the target isomer in the presence of ortho-substituted byproducts that would otherwise produce false-positive signals.

Selective Reduction to 3-Aminophenyl Enaminone

The meta-nitro group can be selectively reduced (e.g., H₂/Pd-C, SnCl₂, or Fe/NH₄Cl) to the corresponding 3-aminophenyl enaminone without reducing the enaminone double bond or the ketone carbonyl. The resulting aniline derivative provides an orthogonal synthetic handle (diazotization, amide coupling, reductive amination) positioned meta to the enaminone, enabling the construction of extended π-conjugated systems or bifunctional ligands. The para isomer yields a topologically different aniline derivative, making the meta compound the required starting material when a 1,3-disubstituted aryl scaffold is the synthetic target.

Application
Selection Property
Validation Focus
Meta-nitro heterocyclic synthesis
Regiochemical control (meta substitution)
Cyclization regiochemistry and yield
Metal coordination chemistry
Nitro-position modulation of M-L properties
Redox potential and MLCT characterization
Regioisomer identity testing
EI-MS fragmentation class membership (meta/para)
Method specificity vs. ortho byproducts
Orthogonal aniline handle synthesis
Meta-nitro selective reduction
Amine derivative purity and regiochemistry
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